molecular formula C14H11Cl2NO3 B5739719 N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide

N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide

Cat. No.: B5739719
M. Wt: 312.1 g/mol
InChI Key: WDTITYMYYRYYCI-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide: is an organic compound characterized by the presence of chloro, hydroxy, and phenoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide typically involves the following steps:

    Starting Materials: 5-chloro-2-hydroxyaniline and 2-chlorophenoxyacetic acid.

    Reaction: The reaction between 5-chloro-2-hydroxyaniline and 2-chlorophenoxyacetic acid is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Conditions: The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in an organic solvent.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and antimicrobial agents.

    Agrochemicals: Studied for its potential use as a herbicide or pesticide due to its ability to interfere with plant growth.

    Material Science: Explored for its potential use in the synthesis of novel polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide: Lacks the chloro group on the phenyl ring.

    N-(5-chloro-2-hydroxyphenyl)-2-phenoxyacetamide: Lacks the chloro group on the phenoxy ring.

    N-(5-chloro-2-hydroxyphenyl)-2-(2-methylphenoxy)acetamide: Contains a methyl group instead of a chloro group on the phenoxy ring.

Uniqueness

N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide is unique due to the presence of chloro groups on both the phenyl and phenoxy rings, which may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-(2-chlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c15-9-5-6-12(18)11(7-9)17-14(19)8-20-13-4-2-1-3-10(13)16/h1-7,18H,8H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTITYMYYRYYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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